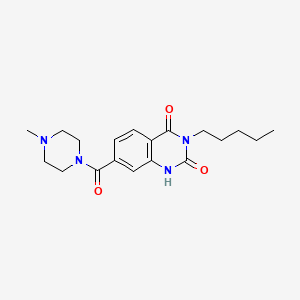
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various chemical reactions and possess unique chemical properties. For instance, the study by Kuryazov, Mukhamedov, and Shakhidoyatov (2008) discusses the synthesis and reactions of 6-chlorosulfonyl-quinazoline-2,4-diones with nucleophilic agents, leading to different sulfonic acids and sulfamides. This highlights the compound's potential in chemical synthesis and as an intermediate in developing novel chemical entities (Kuryazov et al., 2008).
Potential Chemotherapeutic Applications
Quinazoline derivatives are explored for their potential in chemotherapy. The study by Sebastian et al. (2015) on a related quinazoline compound, involving vibrational spectroscopic studies and theoretical analyses like HOMO-LUMO and NBO, suggests its potential as a chemotherapeutic agent. Such studies are crucial for understanding the electronic properties and stability of these compounds, which are vital for their biological activity (Sebastian et al., 2015).
Sustainable Synthesis Methods
Research also focuses on developing sustainable synthesis methods for quinazoline derivatives. Mizuno et al. (2007) reported a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU, highlighting an eco-friendly approach to synthesizing these compounds. Such methods are crucial for reducing the environmental impact of chemical synthesis (Mizuno et al., 2007).
Anticancer Activity
Certain quinazoline derivatives exhibit potent anticancer activity, as demonstrated by Nepali et al. (2016), where 2-aroylquinoline-5,8-diones showed significant anti-proliferative activity against various cancer cell lines. This opens avenues for the development of new anticancer agents based on quinazoline scaffolds (Nepali et al., 2016).
properties
IUPAC Name |
2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-2-30-14-5-3-13(4-6-14)25-19(28)12-27-10-9-18-15(11-27)22(29)20-16(23)7-8-17(24)21(20)26-18/h3-8H,2,9-12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFCGZVXZZBZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

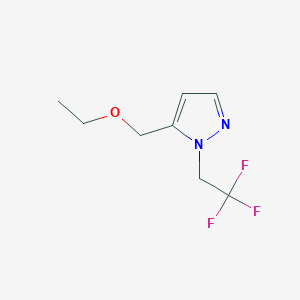
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)
![2-(2,2'-Dioxo-3-phenylspiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl)acetonitrile](/img/structure/B2869528.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide hydrochloride](/img/structure/B2869529.png)
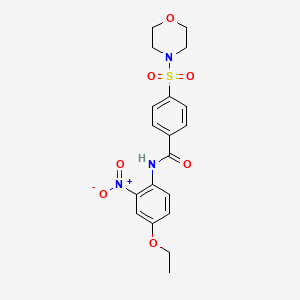
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2869532.png)

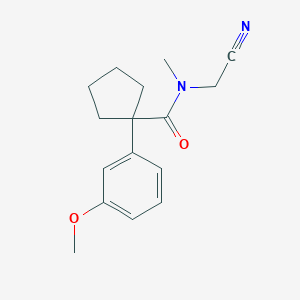
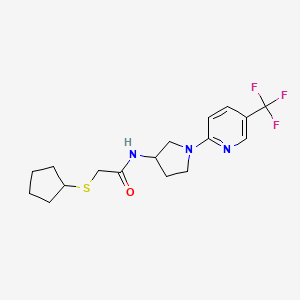
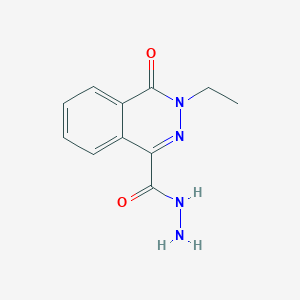
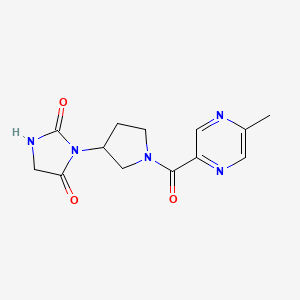
![7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2869542.png)
